Regioisomeric Amine Position: C3-NH₂ (Target) vs. C4-NH₂ (Comparator) Generates a Functionally Distinct Hydrogen-Bond Pharmacophore
The target compound places the primary amine at the pyrazole C3 position, whereas its closest positional isomer (CAS 1339646-60-4) bears the amine at C4. In published pyrazole–oxadiazole SAR series, the C3-amine vs. C4-amine regioisomerism systematically alters antiproliferative IC₅₀ values against cancer cell lines. For example, within an analogous pyrazole–oxadiazole conjugate series, shifting the amine substituent from C3 to C4 on the pyrazole ring produced IC₅₀ shifts exceeding one order of magnitude (e.g., from 15 µM to >150 µM) against MCF-7 breast adenocarcinoma cells [1]. The C3-amine orientation places the hydrogen-bond donor vector at an angle that is complementary to the ATP-binding cleft of kinases such as EGFR and VEGFR2, whereas the C4-amine regioisomer projects the donor into solvent-exposed space, reducing target engagement [1]. No head-to-head assay using the exact target compound and its 4-amino isomer has been published to date; this evidence is derived from class-level SAR on closely matched pyrazole–oxadiazole scaffolds.
| Evidence Dimension | Antiproliferative IC₅₀ shift upon regioisomeric amine relocation (analogous scaffold) |
|---|---|
| Target Compound Data | C3-NH₂ pyrazole–oxadiazole analog: IC₅₀ = ~15 µM (MCF-7) [class-level data] |
| Comparator Or Baseline | C4-NH₂ pyrazole–oxadiazole analog: IC₅₀ > 150 µM (MCF-7) [class-level data] |
| Quantified Difference | ≥10-fold potency differential favoring the C3-NH₂ regioisomer |
| Conditions | MTT assay, MCF-7 human breast adenocarcinoma cell line, 48 h incubation; data from Kamal et al. 2014 pyrazole–oxadiazole conjugate series |
Why This Matters
Selecting the correct regioisomer directly determines whether the compound engages the intended biological target at the required potency threshold; procurement of the C4-amine isomer cannot substitute for the C3-amine variant without re-optimization of the entire SAR series.
- [1] Kamal A, Shaik AB, Polepalli S, et al. Pyrazole–oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. Org Biomol Chem. 2014; 12(40): 7993–8007. View Source
